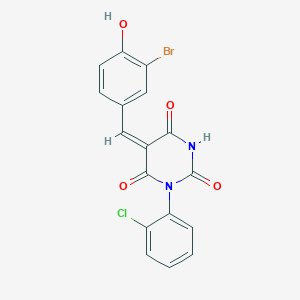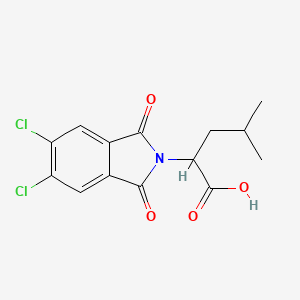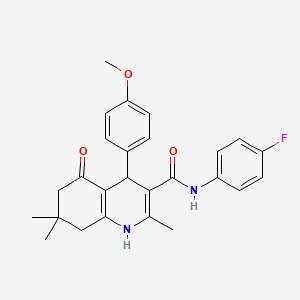![molecular formula C12H16N4O3S B3943471 N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide](/img/structure/B3943471.png)
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide
描述
N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide, commonly known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in the regulation of cell growth, differentiation, and survival. AG1478 is a potent and selective inhibitor of EGFR that has been extensively studied for its potential applications in cancer research.
作用机制
AG1478 works by binding to the ATP-binding site of the N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide tyrosine kinase, preventing its activation and downstream signaling. This leads to the inhibition of cell growth, proliferation, and survival. AG1478 is highly selective for this compound and does not significantly inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of this compound in cancer and other diseases.
Biochemical and Physiological Effects
AG1478 has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits the activation of this compound, leading to the downregulation of various downstream signaling pathways involved in cell growth, proliferation, and survival. In addition, AG1478 has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects. AG1478 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
AG1478 is a potent and selective inhibitor of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide that has been extensively studied for its potential applications in cancer research. Its advantages include its specificity for this compound, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential to inhibit angiogenesis. However, AG1478 also has limitations, including its potential toxicity and its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on AG1478. One area of interest is the development of new and more potent N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide inhibitors that can overcome the limitations of AG1478. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors, which could help to personalize cancer treatment. Finally, there is also interest in exploring the potential applications of AG1478 in other diseases, such as inflammatory disorders and neurodegenerative diseases.
科学研究应用
AG1478 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. AG1478 works by blocking the activation of N~1~-[4-(aminosulfonyl)phenyl]-N~2~-(2-cyanoethyl)-N~2~-methylglycinamide, which is often overexpressed in cancer cells and contributes to their uncontrolled growth and survival. In addition, AG1478 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially valuable tool in combination therapies.
属性
IUPAC Name |
2-[2-cyanoethyl(methyl)amino]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-16(8-2-7-13)9-12(17)15-10-3-5-11(6-4-10)20(14,18)19/h3-6H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBIFFXGIQHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-3,5-bis{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B3943394.png)

![N-(4-{[4-(2-pyridinylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943403.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B3943409.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3943413.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3943419.png)

![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3943432.png)


![3-(3-hydroxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3943459.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![N-allyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3943490.png)